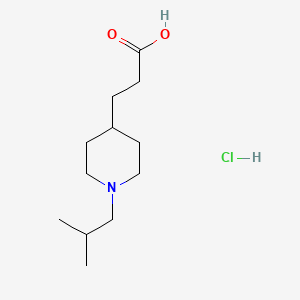

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride

Vue d'ensemble

Description

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride typically involves the following steps:

Formation of 1-Isobutylpiperidin-4-one: This intermediate can be synthesized through the reaction of isobutylamine with 4-piperidone under controlled conditions.

Reduction: The 1-Isobutylpiperidin-4-one is then reduced to 1-Isobutylpiperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Alkylation: The 1-Isobutylpiperidine is alkylated with a suitable alkylating agent to introduce the propionic acid moiety.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties facilitate the design of compounds that can interact effectively with biological targets involved in these conditions .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound exhibit potential in treating conditions such as depression and anxiety. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors, leading to improved therapeutic outcomes .

Neurotransmitter Research

Understanding Neurotransmitter Dynamics

The compound is utilized in studies aimed at elucidating the roles of neurotransmitters in the central nervous system. By acting as a standard reference in experimental setups, it helps researchers quantify neurotransmitter levels and their effects on mood and behavior .

Example Research Findings

In one study, the compound was used to analyze the impact of neurotransmitter fluctuations on anxiety-like behaviors in animal models, demonstrating its utility in preclinical research for anxiety treatments .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard for quantifying related substances in drug formulations. Its stability and solubility make it an ideal candidate for ensuring accuracy during quality control processes .

Data Table: Analytical Applications

| Application Area | Purpose | Methodology Used |

|---|---|---|

| Drug Formulation | Standard for quantification | High-performance liquid chromatography (HPLC) |

| Quality Control | Ensuring consistency in batch production | Mass spectrometry (MS) |

| Stability Testing | Assessing degradation over time | Accelerated stability testing |

Biochemical Studies

Investigation of Metabolic Pathways

Researchers utilize this compound to explore various metabolic pathways and enzyme interactions within cells. Its ability to mimic natural substrates allows scientists to study enzyme kinetics and regulation mechanisms effectively .

Example Study: Enzyme Interaction

A study focused on the interaction between this compound and specific enzymes revealed insights into metabolic disorders, suggesting potential therapeutic targets for drug development aimed at metabolic regulation .

Material Science

Development of Advanced Materials

In material science, this compound is being investigated for its potential to create specialized polymers. These materials can enhance properties such as flexibility and strength, making them suitable for various industrial applications .

Case Study: Polymer Enhancement

Research has indicated that incorporating this compound into polymer matrices improves their mechanical properties significantly. This finding opens avenues for developing new materials with tailored characteristics for specific applications .

Mécanisme D'action

The mechanism of action of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Isobutylpiperidin-4-one

- 1-Isobutylpiperidine

- 4-Piperidone

Uniqueness

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride is unique due to the presence of the propionic acid moiety, which can impart different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride is a compound with significant potential in biological research and pharmacology. Its structure, characterized by the piperidine ring, suggests interactions with various biological targets, particularly in neurotransmitter systems. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound's synthesis typically involves several steps:

- Formation of 1-Isobutylpiperidin-4-one : This is achieved through the reaction of isobutylamine with 4-piperidone.

- Reduction : The intermediate is reduced to 1-Isobutylpiperidine using reducing agents like sodium borohydride.

- Alkylation : The piperidine derivative undergoes alkylation to introduce the propionic acid moiety.

- Hydrochloride Formation : The free base is converted to its hydrochloride form using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperidine structure allows for modulation of receptor activity, which can lead to various physiological effects depending on the specific pathways involved. This compound may serve as a ligand for receptors associated with neurotransmission, potentially influencing conditions such as anxiety or depression .

Neurotransmitter Interaction

Research indicates that compounds with piperidine structures can affect neurotransmitter systems, including serotonin and dopamine pathways. This suggests that this compound may have implications in treating mood disorders or neurological conditions.

Case Studies

- Neurotransmitter Modulation : In studies involving HEK293T cells, compounds similar to this compound demonstrated the ability to inhibit specific enzyme activities related to neurotransmitter metabolism, suggesting a role in modulating synaptic transmission .

- Anticancer Activity : While primarily focused on other compounds, related studies have shown that piperidine derivatives can disrupt protein interactions critical for cancer cell proliferation. For instance, compounds targeting c-Myc showed promising anticancer effects, indicating potential avenues for further exploration with similar structures .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Isobutylpiperidin-4-one | Piperidine derivative | Neurotransmitter modulation |

| 1-Isobutylpiperidine | Piperidine derivative | Potential analgesic effects |

| 3-Piperidin-4-yl-propionic acid | Piperidine derivative | Anticancer properties in specific contexts |

This compound is unique due to its propionic acid moiety, which may enhance solubility and receptor interactions compared to its analogs.

Propriétés

IUPAC Name |

3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15;/h10-11H,3-9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZQJSZURIEOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.